

(rac)-TBAJ-5307: Application Notes and Protocols for NTM Research

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Compound of Interest		
Compound Name:	(rac)-TBAJ-5307	
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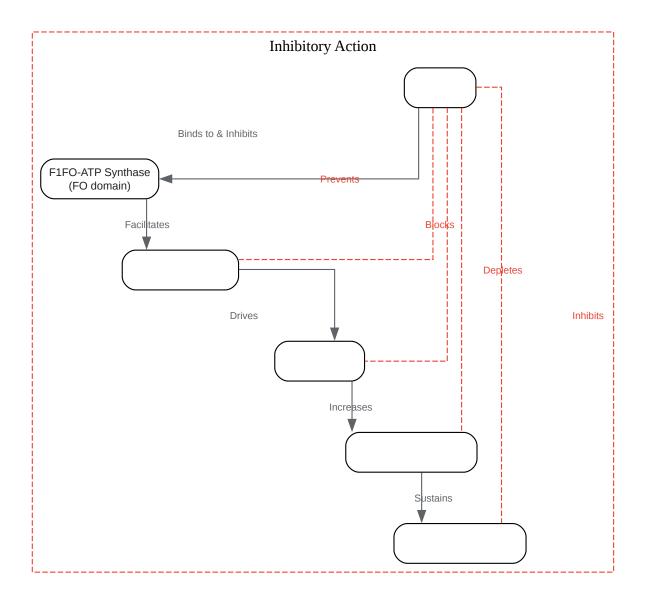
Introduction

(rac)-TBAJ-5307 and its more potent levorotatory enantiomer, TBAJ-5307, have emerged as promising next-generation diarylquinolines for the treatment of Nontuberculous Mycobacteria (NTM) infections. These compounds target the F1FO-ATP synthase, an essential enzyme for mycobacterial viability and growth, leading to the depletion of intracellular ATP.[1][2][3] TBAJ-5307 exhibits potent activity against a broad spectrum of NTM species, including both rapid and slow growers, at low nanomolar concentrations.[1][2][4] Furthermore, it has demonstrated efficacy in both in vitro and in vivo models, with a favorable toxicity profile.[1][2][4] This document provides detailed application notes and experimental protocols for the investigation of (rac)-TBAJ-5307 in NTM research.

Mechanism of Action

TBAJ-5307 specifically targets the F-ATP synthase, a crucial enzyme in the oxidative phosphorylation pathway of mycobacteria responsible for ATP synthesis. By binding to the FO domain of the F-ATP synthase, TBAJ-5307 inhibits the rotation of the c-ring, which in turn prevents proton translocation and disrupts the proton motive force.[1][2][3][5] This inhibition leads to a rapid depletion of intracellular ATP, ultimately resulting in bacterial cell death.





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Figure 1: Mechanism of action of TBAJ-5307 in NTM.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of TBAJ-5307 against various NTM species.



NTM Species	Strain	MIC50 (nM)
Mycobacterium abscessus subsp. abscessus (Smooth)	ATCC 19977	4.5 ± 0.9
Mycobacterium abscessus subsp. abscessus (Rough)	ATCC 19977	6.0 ± 1.2
Mycobacterium avium	1.8 ± 0.2	
Mycobacterium intracellulare	Not Reported	_
Mycobacterium fortuitum	Not Reported	_
Mycobacterium mucogenicum	Not Reported	-
Table 1: Minimum Inhibitory		-
Concentration (MIC50) of		
TBAJ-5307 against various		
NTM species.[4]		

NTM Species	Strain	IC50 (nM)
Mycobacterium abscessus subsp. abscessus (S)	ATCC 19977	7.0 ± 0.3
Mycobacterium abscessus subsp. abscessus (R)	ATCC 19977	15.0 ± 1.4
Table 2: Half-maximal inhibitory concentration (IC50) of TBAJ-5307 for intracellular ATP synthesis in M. abscessus.[4]		

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of **(rac)-TBAJ-5307** against NTM species using a broth microdilution method.



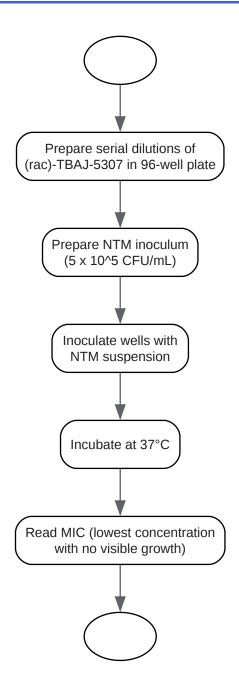
Materials:

- (rac)-TBAJ-5307
- NTM strains (e.g., M. abscessus, M. avium)
- Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
- 96-well microtiter plates
- Spectrophotometer

Protocol:

- Prepare a stock solution of (rac)-TBAJ-5307 in DMSO.
- Serially dilute the compound in 7H9 broth in a 96-well plate to achieve a range of final concentrations.
- Prepare a bacterial inoculum of the NTM strain to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Add the bacterial inoculum to each well of the microtiter plate.
- Include a positive control (no drug) and a negative control (no bacteria).
- Incubate the plates at 37°C for 3-5 days for rapid growers or 7-14 days for slow growers.
- Determine the MIC as the lowest concentration of the drug that inhibits visible growth of the mycobacteria.





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Figure 2: Workflow for MIC determination.

Intracellular ATP Measurement Assay

This protocol measures the effect of (rac)-TBAJ-5307 on the intracellular ATP levels of NTM.

Materials:

• (rac)-TBAJ-5307



- NTM strains
- BacTiter-Glo™ Microbial Cell Viability Assay kit (or equivalent)
- Luminometer

Protocol:

- Grow NTM cultures to mid-log phase.
- Expose the bacterial cultures to various concentrations of (rac)-TBAJ-5307 for a defined period (e.g., 24 hours).
- Harvest the bacterial cells by centrifugation and wash with PBS.
- Resuspend the cells in an appropriate buffer.
- · Lyse the bacterial cells to release intracellular ATP.
- Add the BacTiter-Glo™ reagent, which generates a luminescent signal proportional to the amount of ATP.
- Measure the luminescence using a luminometer.
- Calculate the IC50 value, which is the concentration of the compound that reduces ATP levels by 50%.

Checkerboard Synergy Assay

This protocol assesses the synergistic, additive, or antagonistic effects of **(rac)-TBAJ-5307** in combination with other anti-NTM drugs.

Materials:

- (rac)-TBAJ-5307
- Second anti-NTM drug (e.g., amikacin, clarithromycin)
- NTM strains



96-well microtiter plates

Protocol:

- Prepare serial dilutions of (rac)-TBAJ-5307 along the rows of a 96-well plate.
- Prepare serial dilutions of the second drug along the columns of the same plate.
- This creates a matrix of different concentration combinations of the two drugs.
- Inoculate the wells with a standardized NTM suspension.
- Incubate the plate under appropriate conditions.
- Determine the MIC of each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
 FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- Interpret the results:
 - FICI ≤ 0.5: Synergy
 - 0.5 < FICI ≤ 4: Additive/Indifference
 - FICI > 4: Antagonism

Ex Vivo Macrophage Infection Model

This protocol evaluates the activity of **(rac)-TBAJ-5307** against intracellular NTM residing within macrophages.

Materials:

- (rac)-TBAJ-5307
- THP-1 human monocytic cell line (or other suitable macrophage-like cells)

Methodological & Application



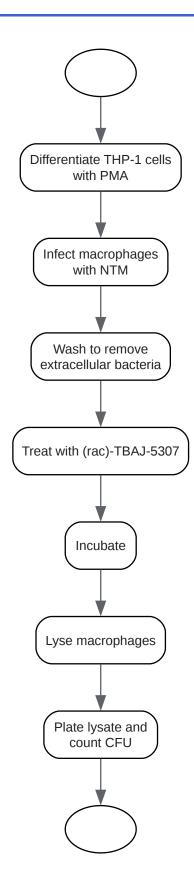


- Phorbol 12-myristate 13-acetate (PMA) for differentiation
- NTM strains
- Cell culture medium (e.g., RPMI 1640)
- Gentamicin

Protocol:

- Differentiate THP-1 monocytes into macrophages by treating with PMA.
- Infect the differentiated macrophages with the NTM strain at a specific multiplicity of infection (MOI).
- After an initial infection period, wash the cells to remove extracellular bacteria and add fresh medium containing gentamicin to kill any remaining extracellular bacteria.
- Treat the infected macrophages with various concentrations of (rac)-TBAJ-5307.
- Incubate for a set period (e.g., 72 hours).
- Lyse the macrophages to release intracellular bacteria.
- Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on appropriate agar plates and counting colony-forming units (CFU).





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Figure 3: Workflow for ex vivo macrophage infection assay.



In Vivo Zebrafish Larvae Infection Model

This protocol assesses the in vivo efficacy of **(rac)-TBAJ-5307** in a zebrafish larvae model of M. abscessus infection.[4]

Materials:

- (rac)-TBAJ-5307
- Zebrafish embryos
- Fluorescently labeled M. abscessus (e.g., expressing tdTomato)
- Microinjection setup

Protocol:

- Inject a defined number of fluorescently labeled M. abscessus into the caudal vein of zebrafish embryos at 30 hours post-fertilization.
- At 1-day post-infection, transfer the infected larvae to 24-well plates.
- Add (rac)-TBAJ-5307 to the water at various concentrations.
- Change the drug-containing water daily for 4 days.
- Monitor the infection progression and bacterial burden using fluorescence microscopy.
- Assess the efficacy of the treatment by quantifying the bacterial load and observing the survival of the larvae.

Conclusion

(rac)-TBAJ-5307 represents a significant advancement in the search for novel anti-NTM therapeutics. Its potent activity, broad spectrum, and favorable preclinical data make it a compelling candidate for further investigation. The protocols outlined in this document provide a framework for researchers to explore the potential of (rac)-TBAJ-5307 in various experimental settings, from basic in vitro characterization to in vivo efficacy studies. These standardized



methodologies will facilitate the generation of robust and comparable data, ultimately contributing to the development of new and effective treatments for NTM diseases.

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